molecular formula C12H10N4O2 B1311551 PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE CAS No. 70421-66-8

PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE

Cat. No.: B1311551
CAS No.: 70421-66-8
M. Wt: 242.23 g/mol
InChI Key: JXFHYUCJPGWCFI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone (PCNPH) is peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and immune response.

Mode of Action

PCNPH interacts with peroxidase enzymes as a chromogenic substrate . This interaction results in the formation of a purple indamine dye in the presence of peroxidases and peroxides . This color change can be used to detect and quantify the presence of peroxidase enzymes.

Result of Action

The primary result of PCNPH’s action is the formation of a purple indamine dye . This can be used as a visual indicator of the presence and activity of peroxidase enzymes. The exact molecular and cellular effects of PCNPH would depend on the specific context and environment in which it is used.

Biochemical Analysis

Biochemical Properties

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone plays a significant role in biochemical reactions, particularly as a pH indicator and a reagent for detecting specific biomolecules . It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can form complexes with metal ions, which can then interact with enzymes and proteins, altering their activity . Additionally, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone can act as a ligand, binding to specific sites on proteins and enzymes, thereby modulating their function .

Cellular Effects

The effects of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone on cells and cellular processes are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with metal ions can lead to changes in the activity of metal-dependent enzymes, which in turn can affect various cellular processes . Additionally, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone may impact gene expression by binding to transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and enzymes, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone can change over time. The stability and degradation of the compound are important factors to consider . Over time, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, at high doses, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone can exhibit toxic or adverse effects .

Metabolic Pathways

2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular processes . These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE typically involves the reaction of 2-pyridinecarboxaldehyde with 4-nitrophenylhydrazine . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the hydrazone product. The compound can be purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

PYRIDINE-2-CARBOXALDEHYDE 4-NITROPHENYLHYDRAZONE undergoes various chemical reactions, including:

Properties

IUPAC Name

4-nitro-N-(pyridin-2-ylmethylideneamino)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-6-4-10(5-7-12)15-14-9-11-3-1-2-8-13-11/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFHYUCJPGWCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901218988
Record name 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70421-66-8
Record name 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70421-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxaldehyde, 2-(4-nitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901218988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyridinecarboxaldehyde 4-nitrophenyl-hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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